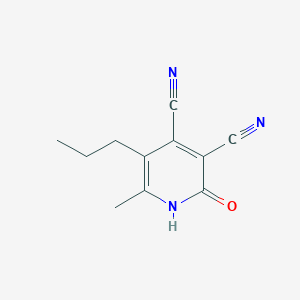
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a hydroxyl group, a methyl group, a propyl group, and two nitrile groups attached to the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe nitrile groups are often introduced via cyanation reactions using reagents like sodium cyanide or potassium cyanide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products Formed
Oxidation: Formation of 2-oxo-6-methyl-5-propylpyridine-3,4-dicarbonitrile
Reduction: Formation of 2-hydroxy-6-methyl-5-propylpyridine-3,4-diamine
Substitution: Formation of various substituted pyridine derivatives depending on the substituents introduced
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile depends on its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-6-methylpyridine
- 5-Hydroxy-6-methylpyridine-3,4-dicarbonitrile
- 2,4,6-Trimethylpyridine-3,5-dicarbonitrile
Uniqueness
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the same pyridine ring, along with the methyl and propyl substituents. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
6-methyl-2-oxo-5-propyl-1H-pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C11H11N3O/c1-3-4-8-7(2)14-11(15)10(6-13)9(8)5-12/h3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
OXITWBSGITYRIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(NC(=O)C(=C1C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B14804295.png)
![2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole](/img/structure/B14804315.png)
![rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine](/img/structure/B14804319.png)
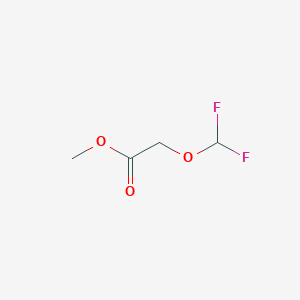
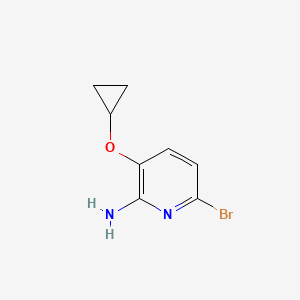
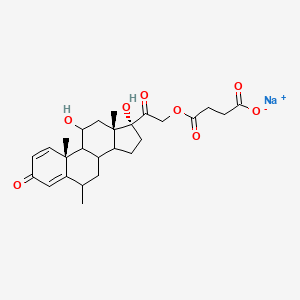

![2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14804347.png)
![4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile](/img/structure/B14804355.png)
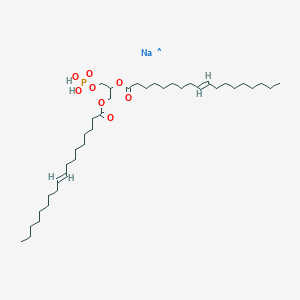
![N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B14804372.png)
![(2E)-4-{[2-(dimethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14804377.png)
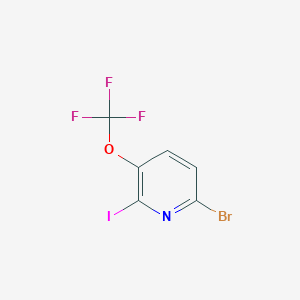
![2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B14804387.png)
